molecular formula C21H18FN3O5S2 B2542662 N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-66-7

N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2542662
CAS RN: 1207030-66-7
M. Wt: 475.51
InChI Key: MYBABNBHYCTAGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a dimethoxyphenyl group, a fluorophenyl group, an oxadiazole ring, a methylthiophene group, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall polarity, shape, and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups would likely make this compound relatively high in molecular weight and moderately polar .

Scientific Research Applications

Anticancer and Enzyme Inhibition Applications

Compounds containing sulfonamide, oxadiazole, and methoxyphenyl groups have been extensively studied for their biological activities, including anticancer properties and enzyme inhibition capabilities. For instance, sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety have been evaluated for their anticancer activity against various cancer cell lines and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a target for anticancer therapy. These compounds exhibited significant in vitro anticancer activity, suggesting their potential as lead molecules for further investigations in cancer treatment (Ghorab et al., 2016).

Antibacterial Applications

Another area of interest is the development of novel compounds for antibacterial applications. Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, indicating their potential as effective agents in combating bacterial infections in crops (Li Shi et al., 2015).

Environmental and Material Science Applications

In the field of environmental and material sciences, compounds with oxadiazole groups have been explored for their applications in proton exchange membranes for fuel cells, demonstrating excellent thermal and oxidative stability, as well as high proton conductivity (Jingmei Xu et al., 2013). This research indicates the potential of such compounds in the development of materials for sustainable energy technologies.

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5S2/c1-25(15-7-8-16(28-2)17(12-15)29-3)32(26,27)18-9-10-31-19(18)21-23-20(24-30-21)13-5-4-6-14(22)11-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBABNBHYCTAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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